2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-18(2,24-14-8-6-13(19)7-9-14)17(23)20-11-10-16(22)15-5-4-12-21(15)3/h4-9,12,16,22H,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILKIHKEMBLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(C1=CC=CN1C)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Introduction of the Hydroxypropyl Group: The next step involves the addition of a hydroxypropyl group to the intermediate. This can be achieved through a nucleophilic substitution reaction using a suitable hydroxypropyl halide.
Formation of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction, often involving the condensation of an amine with a diketone or similar precursor.
Final Amidation: The final step involves the amidation reaction where the intermediate is reacted with 2-methylpropanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it useful in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of chlorophenoxy derivatives on biological systems. Its structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its unique structure may provide therapeutic benefits in treating certain diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxypropyl and pyrrole groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several amide-based molecules reported in recent literature. Below is a detailed analysis of key analogues and their properties:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound uniquely combines a chlorophenoxy group with a hydroxylated pyrrole-containing side chain, whereas analogues like [18F]MK-9470 prioritize radiolabeling for imaging , and others focus on pyrazole or pyridine cores for kinase modulation .
Functional Groups: The 4-chlorophenoxy moiety in the target compound may enhance membrane permeability compared to the fluorophenyl or dichlorophenyl groups in analogues . The hydroxyl group in the pyrrole-linked propyl chain could improve solubility relative to methylthio or sulfonamido groups in compounds 2 and 5 .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling reactions, similar to compound 2 (60% yield) and [18F]MK-9470 (radiochemical synthesis requiring specialized facilities) .
Research Findings and Implications
- Receptor Binding: While [18F]MK-9470 demonstrates high CB1R affinity (Kd < 1 nM) , the target compound’s chlorophenoxy group and pyrrole side chain may favor interactions with other targets, such as serotonin or dopamine receptors, though specific data are lacking.
- Metabolic Stability : Hydroxyl groups (as in the target compound) often reduce metabolic clearance compared to methylthio or acetamido groups in analogues .
- Thermal Properties : The crystalline nature of compound 5 (m.p. 126–127°C) suggests that the target compound may require similar purification strategies to isolate stable forms.
Biological Activity
2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide, also known as EVT-2970235, is a synthetic compound with significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological mechanisms, applications in research, and relevant studies that highlight its potential therapeutic benefits.
- Molecular Formula : C17H22ClN3O3
- Molecular Weight : 350.84 g/mol
- CAS Number : 1795358-63-2
The compound features a chlorophenoxy group, a hydroxypyrrole side chain, and a branched amide structure, which contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs). By binding to HDAC enzymes, particularly HDAC1, the compound alters gene expression patterns associated with cell proliferation and apoptosis. This mechanism has implications for cancer therapy and neuroprotection.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
A review of literature reveals several studies that provide insights into the biological activity of related compounds:
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions requiring specific catalysts and controlled conditions to optimize yield and purity. Key reactions include oxidation and reduction processes that can yield various derivatives useful for further research applications.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide?
- Methodology : Multi-step synthesis typically involves coupling the chlorophenoxy moiety with the pyrrole-containing hydroxypropyl group. Key steps include:
- Temperature control (e.g., 0–5°C for acid chloride formation) and anhydrous conditions to prevent hydrolysis .
- Use of polar aprotic solvents like DMSO or acetonitrile to stabilize intermediates .
- Purification via column chromatography and recrystallization to isolate the final product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .
Q. What are the key structural features influencing its bioactivity?
- Methodology :
- The 4-chlorophenoxy group enhances lipophilicity, improving membrane permeability .
- The 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl side chain may interact with hydrophobic enzyme pockets .
- Comparative studies with analogs (e.g., pyridinyl or thieno-pyrimidine derivatives) highlight the role of substituent positioning .
Q. How are common impurities controlled during synthesis?
- Methodology :
- HPLC with UV detection identifies by-products like unreacted intermediates or hydrolysis products .
- Process optimization : Adjusting stoichiometry and reaction time minimizes side reactions (e.g., over-alkylation) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s three-dimensional conformation and reactivity?
- Methodology :
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous vs. lipid environments .
- Docking Studies : Predict binding modes with target proteins (e.g., enzymes or receptors) using software like AutoDock .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Standardize assays to account for concentration-dependent effects .
- Metabolic Stability Tests : Evaluate if in vitro activity translates to in vivo efficacy (e.g., cytochrome P450 interactions) .
- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results .
Q. How to design experiments to assess environmental stability and degradation pathways?
- Methodology :
- Hydrolysis Studies : Expose the compound to varying pH levels (1–13) and monitor degradation via LC-MS .
- Photolysis Experiments : Use UV light to simulate sunlight-induced breakdown and identify metabolites .
- Soil/Water Microcosms : Track biodegradation rates under aerobic/anaerobic conditions .
Q. What in silico methods evaluate binding affinity to biological targets?
- Methodology :
- Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bond donors) using tools like Schrödinger .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .
- Machine Learning : Train models on existing bioactivity data to predict novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
